Cas no 2227875-88-7 ((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)

(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol
- EN300-1905495
- 2227875-88-7
-
- インチ: 1S/C9H11BrN2O3/c10-7-3-6(9(13)1-2-11)4-8(5-7)12(14)15/h3-5,9,13H,1-2,11H2/t9-/m1/s1
- InChIKey: FLTOEUUBJMCBEI-SECBINFHSA-N
- SMILES: BrC1C=C(C=C(C=1)[C@@H](CCN)O)[N+](=O)[O-]
計算された属性
- 精确分子量: 273.99530g/mol
- 同位素质量: 273.99530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 92.1Ų
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1905495-0.25g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1905495-2.5g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1905495-0.1g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1905495-1g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 1g |
$1557.0 | 2023-09-18 | ||
Enamine | EN300-1905495-0.05g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1905495-1.0g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1905495-0.5g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1905495-5.0g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1905495-10.0g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1905495-10g |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol |
2227875-88-7 | 10g |
$6697.0 | 2023-09-18 |
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-olに関する追加情報
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol and CAS No. 2227875-88-7: A Comprehensive Overview of Its Chemical Properties, Biological Significance, and Research Applications
(1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol is a multifunctional organic compound characterized by its unique molecular structure, which combines aromatic and aliphatic functional groups. The CAS No. 2227875-88-7 serves as a critical identifier for this compound in chemical databases, enabling precise classification and regulatory compliance. The molecule features a bromo- and nitro-substituted phenyl ring, which is conjugated with a propanol chain bearing an amino group at the terminal position. This structural complexity underpins its potential utility in pharmaceutical research, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Recent studies have highlighted the importance of 3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol in modulating cellular signaling mechanisms. The bromo and nitro substituents on the phenyl ring contribute to the molecule's ability to interact with ion channels and membrane receptors, while the amino group provides hydrophilic interactions critical for bioavailability. A 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective antagonism against voltage-gated sodium channels, suggesting potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
From a synthetic perspective, the 1-(3-bromo-5-nitrophenyl)propan-1-ol scaffold represents a versatile platform for chemical modification. Researchers have explored the use of catalytic cross-coupling reactions to introduce functional groups at the amino position, enabling the creation of analogs with enhanced potency and reduced toxicity. A 2024 study published in Organic & Biomolecular Chemistry reported the successful synthesis of a series of 3-amino-3-bromo-5-nitrophenyl-substituted compounds using microwave-assisted methodologies, which significantly improved reaction efficiency and yield.
Biological activity assessments of (1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol have revealed its potential as an anti-inflammatory agent. In vitro experiments conducted in 2023 showed that this compound inhibits the activation of NF-κB pathways in macrophages, a key mechanism in chronic inflammatory diseases. The molecule's ability to modulate cytokine production suggests it could be developed into a novel therapeutic for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Advancements in computational chemistry have further enhanced the understanding of 1-(3-bromo-5-nitrophenyl)propan-1-ol's molecular behavior. Molecular docking studies published in 2024 in Drug Discovery Today demonstrated that the compound binds to the extracellular domain of the epidermal growth factor receptor (EGFR), offering insights into its potential as an anticancer agent. These findings align with growing interest in targeting receptor tyrosine kinases for cancer therapy.
Pharmacokinetic studies of 3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol have shown promising results in animal models. A 2023 study in Toxicology and Applied Pharmacology reported that the compound exhibits good oral bioavailability and prolonged plasma half-life in rats, attributes that are crucial for drug development. These properties suggest that the molecule could be optimized for use in chronic disease management.
Recent research has also explored the potential of 1-(3-bromo-5-nitrophenyl)propan-1-ol as a lead compound for the development of antimicrobial agents. A 2024 publication in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This finding is particularly significant given the global challenge of antibiotic resistance.
The molecular design of (1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol allows for the incorporation of various functional groups, enabling the creation of diverse derivatives with tailored biological profiles. A 2024 study in Chemical Communications described the synthesis of a series of 3-bromo-5-nitrophenyl-based compounds with varying substituents at the amino position, which showed differential activity against specific targets such as ion channels and G-protein coupled receptors.
Environmental fate studies of 1-(3-bromo-5-nitrophenyl)propan-1-ol have provided important data for risk assessment. A 2023 report in Environmental Science & Technology indicated that the compound undergoes rapid biodegradation in soil and water environments, reducing potential ecological risks. These findings are crucial for the development of environmentally sustainable pharmaceutical compounds.
Future research directions for 3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol include the exploration of its potential in combination therapies. A 2024 study in Clinical Pharmacology & Therapeutics suggested that the compound could be used synergistically with existing drugs to enhance therapeutic outcomes while minimizing side effects. This approach aligns with the growing trend towards personalized and combination therapies in modern medicine.
In conclusion, (1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol represents a promising scaffold for the development of novel therapeutics. The interplay between its aromatic and aliphatic functional groups provides a unique opportunity to modulate biological activity across multiple targets. Ongoing research continues to uncover new applications for this compound, underscoring its significance in both academic and industrial chemical research.
For further information on the synthesis, biological activity, and potential applications of 1-(3-bromo-5-nitrophenyl)propan-1-ol, researchers are encouraged to consult recent publications in the fields of medicinal chemistry, pharmacology, and bioorganic chemistry. These studies provide valuable insights into the development of new therapeutic agents based on this versatile molecular framework.
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